molecular formula C21H23N5OS B2806604 1-(Diphenylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea CAS No. 2097913-30-7

1-(Diphenylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea

Cat. No.: B2806604
CAS No.: 2097913-30-7
M. Wt: 393.51
InChI Key: BLIAWDUKJUZAOM-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a useful research compound. Its molecular formula is C21H23N5OS and its molecular weight is 393.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of thiadiazole derivatives, including those with piperidine and urea motifs, has been explored for their versatile chemical properties and potential in creating novel materials and bioactive molecules. For example, the synthesis of nonionic surfactants containing piperidine and thiadiazole rings has been reported, showcasing the utility of these scaffolds in creating compounds with significant physico-chemical and surface properties (Abdelmajeid, Amine, & Hassan, 2017). Additionally, microwave irradiation has facilitated the synthesis of 1,3,4‐thiadiazol‐2‐yl urea derivatives, indicating an efficient method for preparing these compounds with satisfactory yields (Li & Chen, 2008).

Biological Applications

The biological activity of thiadiazole and piperidine derivatives spans antimicrobial, anti-arrhythmic, and anti-tumor properties. For instance, novel scaffolds incorporating thiadiazole and piperidine have demonstrated antimicrobial activities against various strains of bacteria and fungi, highlighting their potential as new antimicrobial agents (Abdelmajeid, Amine, & Hassan, 2017). Furthermore, some piperidine-based derivatives have shown significant anti-arrhythmic activity, suggesting their use in treating cardiac arrhythmias (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009). Anti-tumor properties have also been reported, with specific thiadiazole derivatives exhibiting the ability to reduce tumor metastasis, presenting a promising avenue for cancer therapy (Xia, 2011).

Pharmacological Importance

The structural features of thiadiazole and urea derivatives have been explored in the development of pharmacologically relevant molecules. Notably, derivatives of thiadiazole with urea functionalities have been synthesized and evaluated for their potential as inhibitors of human and murine soluble epoxide hydrolase, revealing significant improvements in pharmacokinetic parameters and promising results in reducing inflammatory pain (Rose et al., 2010).

Properties

IUPAC Name

1-benzhydryl-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS/c27-21(23-18-11-13-26(14-12-18)19-15-22-28-25-19)24-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,18,20H,11-14H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIAWDUKJUZAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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